4-(1H-imidazol-1-yl)-3-methylbenzoic acid
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Overview
Description
4-(1H-imidazol-1-yl)-3-methylbenzoic acid is a chemical compound characterized by its imidazole ring fused to a benzene ring, with a methyl group at the 3-position and a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylbenzoic acid and 1H-imidazole.
Reaction Conditions: The reaction involves a nucleophilic substitution where the imidazole ring attacks the carboxyl group of 3-methylbenzoic acid. This reaction is often carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of the imidazole ring.
Substitution: Substitution reactions can occur at the imidazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various carboxylic acid derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Halogenated imidazole derivatives.
Scientific Research Applications
4-(1H-imidazol-1-yl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the carboxylic acid group can form hydrogen bonds with biological molecules. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)-3-methylbenzoic acid is similar to other imidazole-containing compounds, but its unique structural features set it apart. Some similar compounds include:
4-(1H-imidazol-1-yl)aniline
4-(1H-imidazol-1-yl)phenol
4-(imidazol-1-yl)benzoic acid
These compounds share the imidazole ring but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
CAS No. |
1249957-31-0 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-imidazol-1-yl-3-methylbenzoic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-9(11(14)15)2-3-10(8)13-5-4-12-7-13/h2-7H,1H3,(H,14,15) |
InChI Key |
WXWHCDWFCZWDBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C=CN=C2 |
Purity |
95 |
Origin of Product |
United States |
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